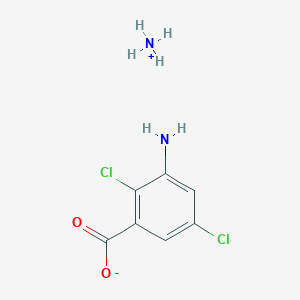
Chloramben-ammonium
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Chloramben-ammonium is a useful research compound. Its molecular formula is C7H8Cl2N2O2 and its molecular weight is 223.05 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Chemical Characteristics
Chloramben-ammonium is characterized by the following chemical properties:
- Molecular Formula : C7H8Cl2N2O2
- CAS Number : 1076-46-6 (for the ammonium salt)
- Solubility : Highly soluble in water, which influences its mobility in soil and potential environmental impact.
Herbicidal Properties
This compound is primarily used for controlling broadleaf weeds and grasses in various crops. Its effectiveness varies depending on formulation and application conditions.
Formulations and Efficacy
- Starch Xanthide Formulations : Research has shown that starch xanthide formulations of chloramben can provide effective weed control in crops like pumpkin (Cucurbita moschata). However, the ammonium salt formulation was less effective compared to emulsifiable concentrates, particularly on sandy soils .
- Environmental Persistence : Chloramben exhibits moderate persistence in soil. Studies indicate that soil bacteria can degrade chloramben over time, reducing its phytotoxicity . This degradation process is crucial for assessing its long-term environmental impact.
Case Studies
- Weed Control in Pumpkin Cultivation :
- Environmental Impact Assessment :
Comparative Analysis of Formulations
The following table summarizes the effectiveness of different formulations of this compound based on research findings:
| Formulation Type | Effectiveness | Soil Type | Notes |
|---|---|---|---|
| Soluble Concentrate (NH3 Salt) | Ineffective | Sandy | Poor control observed |
| Emulsifiable Concentrate (CH3 Ester) | Variable | Silt Loam/Sandy | Inconsistent results; better in silt loam |
| Starch Xanthide Formulations | Moderate | Silt Loam | Controlled weeds but not superior to EC |
Health and Safety Considerations
This compound has been associated with certain health risks. Animal studies have reported effects on liver function from chronic exposure . Although it has low toxicity for mammals, concerns exist regarding its potential developmental and reproductive toxicity .
特性
CAS番号 |
1076-46-6 |
|---|---|
分子式 |
C7H8Cl2N2O2 |
分子量 |
223.05 g/mol |
IUPAC名 |
azanium;3-amino-2,5-dichlorobenzoate |
InChI |
InChI=1S/C7H5Cl2NO2.H3N/c8-3-1-4(7(11)12)6(9)5(10)2-3;/h1-2H,10H2,(H,11,12);1H3 |
InChIキー |
RSSKZIYCSDAOJD-UHFFFAOYSA-N |
SMILES |
C1=C(C=C(C(=C1C(=O)[O-])Cl)N)Cl.[NH4+] |
正規SMILES |
C1=C(C=C(C(=C1C(=O)[O-])Cl)N)Cl.[NH4+] |
Key on ui other cas no. |
1076-46-6 |
関連するCAS |
133-90-4 (Parent) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















